7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE
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Overview
Description
7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-b]pyridine core, which is a fused bicyclic system incorporating both sulfur and nitrogen atoms. The presence of the thiophene and pyridine rings contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thiophene derivative with a pyridine derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, may be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives or dihydrothiophene compounds .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: This compound shares a similar core structure but lacks the thiophene substituent.
2,3,7-Trichloro-6-methylsulfamoylquinoxaline: Another heterocyclic compound with potential biological activity.
Uniqueness
7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of both thiophene and pyridine rings, which contribute to its distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(thiophen-2-ylmethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c16-10-9(12(17)14-6-7-2-1-4-19-7)13(18)15-8-3-5-20-11(8)10/h1-5H,6H2,(H,14,17)(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGBABWMBDOVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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